Destetrahydrofuranyl terazosin

Pharmaceutical Analysis Quality Control Regulatory Science

As the official Terazosin EP Impurity D, this reference standard is essential for ICH Q3A/B-compliant QC and ANDA submissions. Unlike generic analogs, its certified identity and purity are traceable to the Ph. Eur. monograph, making it the only scientifically valid choice for method validation, system suitability, and batch-release testing of terazosin. Ensure regulatory acceptance—use the authentic standard.

Molecular Formula C15H19N5O3
Molecular Weight 317.34 g/mol
CAS No. 102714-74-9
Cat. No. B3060897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDestetrahydrofuranyl terazosin
CAS102714-74-9
Molecular FormulaC15H19N5O3
Molecular Weight317.34 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C=O)N)OC
InChIInChI=1S/C15H19N5O3/c1-22-12-7-10-11(8-13(12)23-2)17-15(18-14(10)16)20-5-3-19(9-21)4-6-20/h7-9H,3-6H2,1-2H3,(H2,16,17,18)
InChIKeyLYWLXJIJCXEGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Destetrahydrofuranyl Terazosin (CAS 102714-74-9) for Analytical Quality Control: Key Compound Identification and Use Case


Destetrahydrofuranyl terazosin, also identified by its systematic name 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde, is a critical pharmaceutical reference standard formally recognized in official pharmacopeial monographs as Terazosin EP Impurity D . This compound, characterized by the molecular formula C15H19N5O3 and a monoisotopic mass of 317.148789 g/mol [1], is a specified process-related impurity of the alpha-1 adrenergic antagonist, terazosin . Its primary role is not as a therapeutic agent, but as an essential analytical tool for the rigorous quality control (QC), method validation (AMV), and regulatory compliance testing required for the commercial production and abbreviated new drug application (ANDA) approval of terazosin drug substances and products [2].

Why Analytical Reference Standards for Terazosin Impurity D (CAS 102714-74-9) Cannot Be Interchanged: The Regulatory and Methodological Imperative


Substituting Destetrahydrofuranyl terazosin with a generic chemical analog, even one that is structurally similar, is not scientifically or regulatorily permissible for its intended use. As a pharmacopeial reference standard (Terazosin EP Impurity D), its value is strictly contingent upon verified identity, established purity (typically ≥95% as determined by HPLC ), and traceability to official monographs [1]. Unlike compounds used for broad biological screening, this substance serves as a metrological anchor for quantitative impurity profiling methods defined by the European Pharmacopoeia (Ph. Eur.) [2]. The specific retention behavior, mass fragmentation pattern, and spectral properties of this exact molecule are required for method development, system suitability testing, and to ensure the accurate quantification of this specific impurity in terazosin batches, a critical parameter for meeting ICH Q3A/B guidelines and securing ANDA approval [3].

Quantitative Differentiation Guide: Destetrahydrofuranyl Terazosin (Terazosin EP Impurity D) Procurement Evidence


Regulatory Identity: EP Impurity D vs. Terazosin API (Molecular Formula and Mass Comparison)

The molecular identity of Destetrahydrofuranyl terazosin is quantifiably distinct from the active pharmaceutical ingredient (API) terazosin, which is the basis for its use as a specific impurity marker. The target compound has a molecular formula of C15H19N5O3 and a precise monoisotopic mass of 317.148789 g/mol [1]. In contrast, the parent drug, terazosin, is characterized by the molecular formula C19H25N5O4 and a monoisotopic mass of 387.190643 g/mol . This fundamental difference in molecular weight and elemental composition dictates a unique retention time and mass spectrometric response, enabling its selective and unambiguous detection and quantification in complex pharmaceutical matrices [2].

Pharmaceutical Analysis Quality Control Regulatory Science

Purity Benchmarking: Minimum 95% HPLC Purity for Reliable Quantification

When sourced as a certified reference standard, Destetrahydrofuranyl terazosin is supplied with a verified minimum purity of 95% as determined by High-Performance Liquid Chromatography (HPLC) . This quantitative specification is a critical differentiator from an uncharacterized or research-grade chemical. While a generic or lower-purity analog might contain unknown or variable levels of related substances, a reference standard with a defined purity ≥95% allows for accurate calculation of impurity levels in test samples, which is essential for establishing method accuracy, linearity, and limit of quantitation (LOQ) during method validation [1].

Analytical Method Validation Reference Standard Quality Assurance

Methodological Efficiency Gains: Updated EP Impurity Profiling Method Reduces Analysis Time from 90 Minutes to Under 20 Minutes

The official European Pharmacopoeia (Ph. Eur.) impurity profiling method for terazosin was recently updated, a key motivation being the reduction of total analysis time. The original method required 90 minutes (two 45-minute runs) to resolve all specified impurities, including Terazosin EP Impurity D [1]. The new LC method, using a pentafluoro-phenyl (PFP) stationary phase, successfully separates and quantifies all impurities, including the target compound, in a single run of less than 20 minutes [1]. This represents a quantifiable improvement in laboratory efficiency, enabling higher throughput for quality control testing without sacrificing resolution or robustness [2].

Analytical Method Development UHPLC Impurity Profiling

Validated Application Scenarios for Destetrahydrofuranyl Terazosin (CAS 102714-74-9) in Pharmaceutical Development and Manufacturing


ANDA and DMF Submission Support via Quantitative Impurity Profiling

This reference standard is essential for developing and validating the HPLC/UHPLC methods used to quantify Terazosin EP Impurity D levels in drug substance and drug product batches. By establishing method linearity, accuracy, and precision with this certified standard, analytical laboratories generate the data required to demonstrate compliance with ICH Q3A/B impurity thresholds in support of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) .

Routine Quality Control (QC) Release Testing of Terazosin Batches

In a pharmaceutical manufacturing QC environment, this compound serves as a primary reference material for the routine testing of every commercial batch of terazosin. By running the compound as a known standard alongside production samples, QC analysts can confirm that the level of this specific process impurity remains below the acceptance limit specified in the relevant pharmacopeial monograph (e.g., Ph. Eur.), a mandatory step before a batch can be released to the market [1].

Stability Study and Degradation Pathway Analysis

During forced degradation and long-term stability studies of terazosin formulations, the compound is used to identify and quantify the formation of Impurity D over time. By using the authentic reference standard, researchers can accurately track the kinetics of its formation under various stress conditions (heat, humidity, light, oxidation), which is critical for establishing product shelf-life, understanding degradation pathways, and defining appropriate storage conditions [2].

Analytical Method Modernization and Column Screening Workflows

For analytical R&D teams seeking to modernize legacy QC methods, this compound is a critical tool. As demonstrated by recent updates to the EP monograph, the compound's behavior on various stationary phases (e.g., C18, PFP, HILIC) can be systematically evaluated to develop faster, more robust, or more environmentally friendly methods. Using the reference standard allows for accurate peak tracking and resolution mapping across different chromatographic conditions and column chemistries [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Destetrahydrofuranyl terazosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.